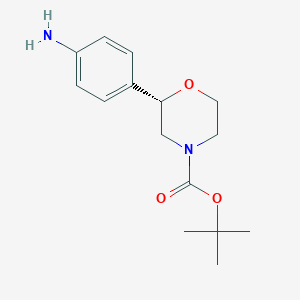![molecular formula C7H7BN2O2 B3094643 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid CAS No. 1260433-36-0](/img/structure/B3094643.png)
1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
説明
1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of pyrrolopyridine, a heterocyclic compound .
Synthesis Analysis
The synthesis of this compound derivatives involves a series of reactions. The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Hill Notation: C5H6BNO2. It has a molecular weight of 122.92 .Chemical Reactions Analysis
This compound can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions and regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .Physical and Chemical Properties Analysis
This compound is a solid substance. It has an assay of ≥95.0% and a melting point of >300 °C (lit.) .科学的研究の応用
Synthesis Techniques
1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid has been a subject of interest in the field of synthetic chemistry. The Suzuki–Miyaura cross-coupling technique has been employed to synthesize 3-hetarylpyrroles using 1-[tert-Butyl(diphenyl)silyl]pyrrol-3-ylboronic acid. This method has been instrumental in affording new 3-hetaryl-1H-pyrroles through coupling with functionalized pyridinyl and pyrimidinyl bromides (Matyugina et al., 2020). Moreover, practical synthesis methods have been developed for key pharmaceutical intermediates like 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, showcasing the compound's versatility in medicinal chemistry (Wang et al., 2006).
Biochemical Interactions and Applications
This compound derivatives have been extensively studied for their antitumor activities. Notably, nortopsentin analogues, which are 1H-pyrrolo[2,3-b]pyridine derivatives, have shown significant biological effects in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. These compounds have been found to inhibit cyclin-dependent kinase 1, reduce cell proliferation, and induce apoptotic responses in DMPM cells. Additionally, some derivatives demonstrate enhanced cytotoxic effects when used in combination with other treatments like paclitaxel (Carbone et al., 2013).
作用機序
Target of Action
The primary targets of 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these receptors, inhibiting their activity and resulting in changes in cellular processes .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
The compound’s low molecular weight is noted, which would be beneficial to its bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It’s worth noting that the compound’s storage temperature is recommended to be in an inert atmosphere at 2-8°c , which may suggest that its stability and efficacy could be influenced by environmental factors such as temperature and atmospheric conditions.
将来の方向性
特性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-4-10-7-5(6)2-1-3-9-7/h1-4,11-12H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTMPRIYDZWHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC2=C1C=CC=N2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693249 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260433-36-0 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B3094638.png)
![2-(6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetic acid](/img/structure/B3094645.png)
![4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-4-acetamide, 6-(4-chlorophenyl)-N-ethyl-8-methoxy-1-methyl-](/img/structure/B3094650.png)
![(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3094661.png)



